Haginin A

Vue d'ensemble

Description

Haginin A is a chemical compound that belongs to the class of plant hormones known as auxins. It is a white crystalline solid with the molecular formula C17H16O5 and a molar mass of 300.31 g/mol. The compound has a melting point of approximately 128-130°C and a boiling point of around 520.9°C. This compound is primarily used as a plant growth regulator, promoting the growth and development of plants, enhancing photosynthesis, and increasing nutrient absorption. It also helps plants resist environmental stress and improve their tolerance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Haginin A can be synthesized through various chemical routes. One common method involves the extraction from plant materials such as tea, vegetables, and apples. The extraction process typically includes the following steps:

Comminution: The plant material is ground into smaller pieces to increase the surface area for extraction.

Leaching: The ground material is soaked in a suitable solvent to dissolve the desired compounds.

Purification: The extract is purified using techniques such as filtration, evaporation, and crystallization to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process is similar to the laboratory extraction method but is scaled up to handle larger quantities of plant material. The industrial process also includes additional steps to ensure the purity and quality of the final product. These steps may involve advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Haginin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. These reactions are usually performed in anhydrous solvents.

Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reactions can be carried out under various conditions, including reflux and room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones or other oxidized derivatives, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Applications De Recherche Scientifique

Haginin A has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: this compound is studied for its role as a plant growth regulator and its effects on plant physiology.

Medicine: The compound has been investigated for its potential therapeutic effects, including its ability to inhibit melanin synthesis and its antioxidant properties.

Industry: this compound is used in the agricultural industry to enhance crop yield and improve plant health.

Mécanisme D'action

Haginin A exerts its effects through several molecular targets and pathways. It inhibits the catalytic activity of tyrosinase, an enzyme involved in melanin synthesis, in a noncompetitive manner. This inhibition leads to a decrease in melanin production in melanocytes. Additionally, this compound downregulates the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1), which are key regulators of melanin synthesis. The compound also activates the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways, contributing to its effects on melanin synthesis and other cellular processes .

Comparaison Avec Des Composés Similaires

Haginin A can be compared with other similar compounds, such as:

Oxyresveratrol: Like this compound, oxyresveratrol inhibits tyrosinase activity and has antioxidant properties. it differs in its chemical structure and specific biological effects.

Scutellarin: This flavone also has antioxidant properties and inhibits certain signaling pathways, but it has different molecular targets and therapeutic applications.

Methyl cinnamate: This compound is a tyrosinase inhibitor with antimicrobial and anti-inflammatory effects, but it has a different chemical structure and mode of action.

This compound is unique in its combination of tyrosinase inhibition, antioxidant activity, and activation of specific signaling pathways, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

Haginin A, an isoflavonoid derived from Lespedeza cyrtobotrya, has garnered attention for its significant biological activities, particularly in the context of melanogenesis inhibition. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects on melanin synthesis, and potential applications.

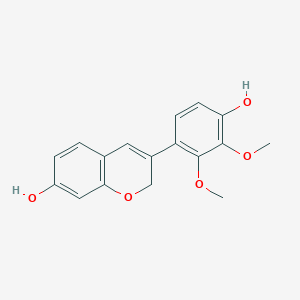

Chemical Structure and Properties

This compound is classified as an isoflav-3-en compound. Its structure features a heterocyclic framework typical of isoflavonoids, which are known for their diverse biological activities. The compound's specific chemical properties contribute to its function as a potent inhibitor of melanin synthesis.

Research indicates that this compound exerts its effects primarily through the inhibition of key enzymes involved in melanogenesis, particularly tyrosinase. The compound has demonstrated a half-maximal inhibitory concentration (IC50) of approximately 5.0 µM against mushroom tyrosinase, functioning as a noncompetitive inhibitor .

Key Mechanisms Identified:

- Inhibition of Tyrosinase Activity : this compound significantly reduces tyrosinase activity in melanocytes, leading to decreased melanin production.

- Downregulation of Melanogenic Factors : The compound reduces the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 1 (TRP-1), essential for melanin synthesis .

- Activation of Signaling Pathways : this compound activates the extracellular signal-regulated kinase (ERK) and Akt/protein kinase B (PKB) pathways in a dose-dependent manner. Inhibition of these pathways results in increased melanin synthesis, indicating their crucial role in mediating this compound's effects .

In Vitro Studies

In vitro experiments utilizing Melan-a cells have confirmed that this compound effectively inhibits melanin synthesis. The compound's action was assessed through various assays measuring cellular tyrosinase activity and gene expression related to melanogenesis.

In Vivo Studies

This compound has also been tested in animal models:

- Zebrafish Model : The compound showed remarkable inhibition of body pigmentation in zebrafish, further supporting its potential as a skin-lightening agent .

- Guinea Pig Model : In studies involving brown guinea pigs exposed to UV radiation, this compound significantly reduced UV-induced skin pigmentation, showcasing its practical application in dermatological settings .

Data Table: Summary of Biological Activities

Case Study 1: Melanogenesis Inhibition

A study conducted on cultured B16 melanoma cells demonstrated that this compound not only inhibited melanin production but also repressed the expression of genes associated with melanogenesis. This finding positions this compound as a potential candidate for developing skin-lightening products.

Case Study 2: UV Protection

In another investigation involving guinea pigs, application of this compound prior to UV exposure led to significantly lower levels of skin pigmentation compared to untreated controls. This suggests its utility in protecting against UV-induced skin damage.

Propriétés

IUPAC Name |

3-(4-hydroxy-2,3-dimethoxyphenyl)-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGINXZCTOGQYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)O)C2=CC3=C(C=C(C=C3)O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320471 | |

| Record name | HAGININ A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74174-29-1 | |

| Record name | HAGININ A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HAGININ A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.